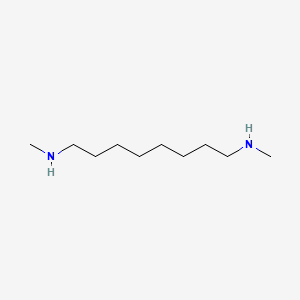

N,N'-Dimethyl-1,8-octanediamine

描述

Significance and Scope of Research on N,N'-Dimethyl-1,8-octanediamine

The significance of this compound in modern chemical research lies primarily in its function as a specialized monomer and a ligand for coordination chemistry. Its eight-carbon backbone provides a desirable level of flexibility and spacing in the construction of polymers and long-chain organic molecules.

A Key Monomer in Polymer Chemistry: Diamines are fundamental components in the synthesis of polyamides, polyimides, and polyureas. wikipedia.org The specific length and nature of the diamine monomer significantly influence the properties of the resulting polymer. mdpi.comresearchgate.net this compound, with its long, flexible chain, can be employed to synthesize polyamides with potentially lower melting points and increased solubility in organic solvents compared to those derived from shorter or more rigid diamines. The N-methyl groups also impact the hydrogen bonding patterns within the polymer matrix, further influencing its physical and mechanical properties. Research in this area focuses on creating novel polymers with tailored characteristics for applications in high-performance plastics and fibers. mdpi.comresearchgate.net

A Versatile Ligand in Coordination Chemistry: The two nitrogen atoms of this compound can act as a bidentate ligand, capable of coordinating with metal ions to form stable chelate complexes. The length of the carbon chain dictates the bite angle and the conformational flexibility of the resulting metal complex, which in turn influences its catalytic activity, magnetic properties, and stability. Researchers are exploring the use of such complexes in various catalytic reactions, including oxidation and reduction processes. The N,N'-dimethyl substitution can also modulate the electron-donating ability of the nitrogen atoms and the steric environment around the metal center, providing a means to fine-tune the reactivity of the catalyst.

A Building Block for Complex Organic Molecules: Beyond polymers and coordination complexes, this compound serves as a precursor in multi-step organic syntheses. Its difunctional nature allows for the construction of larger, more complex molecules with specific architectures. For instance, it can be used to synthesize macrocycles and other elaborate structures that may have applications in areas such as host-guest chemistry or as building blocks for pharmacologically active compounds.

A notable application is in the preparation of N,N′-dimethyl-N,N′-octamethylenedi(3-hydroxyiminomehyl-2-hydroxy-5-tert-butylbenzylamine), a complex chelating agent. sigmaaldrich.cn This highlights its utility in creating sophisticated molecular frameworks.

Historical Context and Evolution of Research Perspectives

The study of diamines dates back to the early days of organic chemistry, with initial research focusing on their synthesis and basic reactivity. The development of polymer science in the 20th century brought diamines to the forefront as essential monomers for materials like nylon. nih.gov

Initially, research on long-chain diamines was primarily driven by their potential use in creating new types of polyamides with modified properties. The focus was on understanding how the length of the carbon chain between the amine groups affected the physical characteristics of the resulting polymers, such as melting point, tensile strength, and moisture absorption. researchgate.net

More recently, with the advancement of coordination chemistry and material science, the perspective on this compound and similar long-chain diamines has broadened. The focus has shifted from simply being a passive component of a polymer chain to an active participant in directing the structure and function of materials. The ability to precisely control the architecture of molecules has led to a renewed interest in using such specialized diamines to create materials with advanced optical, thermal, and catalytic properties. mdpi.comresearchgate.net The evolution of analytical techniques has also allowed for a more detailed characterization of the polymers and complexes derived from this diamine, providing deeper insights into their structure-property relationships.

Chemical Compound Information

| Compound Name |

| This compound |

| Ethylenediamine |

| N,N′-dimethyl-N,N′-octamethylenedi(3-hydroxyiminomehyl-2-hydroxy-5-tert-butylbenzylamine) |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H24N2 |

| Molecular Weight | 172.31 g/mol |

| CAS Number | 33563-54-1 |

| Melting Point | 31-36 °C (lit.) |

| Boiling Point | 249 °C (lit.) |

| Density | 0.769 g/mL at 25 °C (lit.) |

| Appearance | Clear liquid or low melting solid |

| Solubility | Soluble in many organic solvents. |

Research Findings on Polymers Derived from Diamines

| Polymer Type | Diamine Used | Key Findings |

| Aromatic Polyamides | Unsymmetrical diamine with trifluoromethyl groups | Resulting polymers were soluble in many polar organic solvents, showed high optical transparency, and were thermally stable over 400 °C. mdpi.comresearchgate.net |

| Polyamides | Various aliphatic diamines | The properties of the polyamides, such as melting point and crystallinity, are highly dependent on the length and structure of the diamine monomer. researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N'-dimethyloctane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-11-9-7-5-3-4-6-8-10-12-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMBTMQPVIYUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337303 | |

| Record name | N,N'-Dimethyl-1,8-octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33563-54-1 | |

| Record name | N,N'-Dimethyl-1,8-octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dimethyl-1,8-octanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for N,n Dimethyl 1,8 Octanediamine

Laboratory-Scale Synthetic Approaches

The creation of N,N'-Dimethyl-1,8-octanediamine in a laboratory setting primarily involves two key stages: the synthesis of the 1,8-octanediamine backbone and the subsequent addition of methyl groups to the nitrogen atoms.

N-Methylation Strategies for 1,8-Octanediamine Precursors

N-methylation is a critical step that introduces methyl groups onto the primary amine functionalities of 1,8-octanediamine. This transformation can be achieved through various chemical strategies, with the choice of methylating agent and reaction conditions being crucial for achieving high yields and selectivity. Common methods for N-methylation often employ toxic reagents like methyl iodide or dimethyl sulfate, which necessitates careful handling and consideration of waste disposal. nih.govnih.gov

Traditional and effective methods for the N-methylation of amines involve the use of powerful alkylating agents such as methyl iodide and dimethyl sulfate. nih.govnih.gov These reagents readily react with the nucleophilic amine groups of 1,8-octanediamine to form the desired N,N'-dimethylated product. However, the high reactivity of these agents can also lead to over-methylation, producing quaternary ammonium (B1175870) salts as byproducts. nih.gov

Dimethyl sulfate, in particular, has been utilized in an efficient and practical N-methylation of amino acid derivatives in the presence of sodium hydride and a catalytic amount of water. nih.gov The reaction of water with sodium hydride generates highly reactive dry sodium hydroxide (B78521), which significantly accelerates the reaction rate compared to using powdered sodium hydroxide alone. nih.gov While this specific protocol was developed for amino acids, the principles can be adapted for the methylation of other amines like 1,8-octanediamine.

Optimizing reaction conditions is paramount to maximizing the yield of this compound while minimizing the formation of unwanted side products. The choice of base is a critical parameter in N-methylation reactions. Bases are used to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction with the methylating agent.

For instance, in the methylation of amines with dimethyl carbonate, a greener alternative to methyl halides and sulfates, zeolites have been shown to act as effective catalysts. unive.it The dual acid-base properties of zeolites, such as faujasite X- and Y-types, can promote highly selective mono-N-methylation of aromatic amines. unive.it While this research focused on aromatic amines, the principles of using solid acid-base catalysts could potentially be applied to the methylation of aliphatic diamines like 1,8-octanediamine.

Furthermore, the reaction temperature and solvent play significant roles. For example, a method for the N-methylation of aromatic amines using dimethyl sulfoxide (B87167) (DMSO) as a methylating agent in the presence of formic acid and triethylamine (B128534) is conducted at 150°C. google.com The optimization of these parameters is essential for driving the reaction to completion and ensuring high selectivity.

Precursor Synthesis Routes to 1,8-Octanediamine

A common pathway to 1,8-octanediamine begins with sebacic acid. google.com One patented method involves the reaction of sebacic acid with urea (B33335) to produce decanediamide. google.com This intermediate is then reacted with a sodium alkoxide in an anhydrous alcohol solution, catalyzed by a halogen, to yield an aminosuberic acid ester. google.com The synthesis of α-aminosuberic acid derivatives has also been reported starting from aspartic acid, demonstrating alternative routes to this important class of compounds. nih.gov

Another approach involves the conversion of sebacic acid to sebaconitrile, which is then hydrogenated to produce decanediamine (1,10-diaminodecane). This process typically involves an amidation reaction at lower temperatures followed by dehydration at higher temperatures.

| Step | Reactants | Catalyst/Solvent | Key Intermediate | Reported Yield |

|---|---|---|---|---|

| Amidition | Sebacic acid, Ammonia | ZnO/Al2O3 | Sebaconitrile | 83% |

| Hydrogenation | Sebaconitrile, Hydrogen | Raney nickel, Ethanol, Potassium hydroxide | Decanediamine | 92% |

The final step in the synthesis of 1,8-octanediamine from the aminosuberic acid ester intermediate is hydrolysis. This is typically achieved by refluxing the ester in an alcoholic solution containing a strong base, such as sodium hydroxide. google.com Following hydrolysis, the crude 1,8-octanediamine is isolated and purified.

Purification often involves extraction into an organic solvent like toluene (B28343). google.com The product can be further purified by converting it to its hydrochloride salt by treatment with HCl gas, followed by filtration. google.com The free base is then regenerated by treatment with a strong base like NaOH, followed by extraction and solvent evaporation to yield the purified 1,8-diaminooctane. google.com The purity of the final product can be verified by its melting point, which is reported to be 53°C. google.com

| Step | Reagents/Solvents | Purpose | Reported Yield |

|---|---|---|---|

| Extraction | Toluene | Initial isolation from the reaction mixture | - |

| Salt Formation | HCl gas | Formation of the hydrochloride salt for purification | - |

| Free Base Regeneration | NaOH solution | Liberation of the free diamine | 83% (overall from crude) |

| Final Extraction & Evaporation | Toluene | Isolation of the pure product | - |

Industrial-Scale Preparation of this compound

The primary industrial route for converting suberonitrile to this compound is through a direct reductive amination process. In this method, suberonitrile is reacted with methylamine (B109427) and hydrogen gas under high pressure and temperature. The reaction proceeds over a suitable hydrogenation catalyst.

The process can be summarized in the following steps:

Iminé Formation: The nitrile groups at each end of the suberonitrile molecule react with methylamine to form an intermediate imine.

Hydrogenation: The intermediate imine is then catalytically hydrogenated to form the secondary amine group. This occurs at both ends of the carbon chain to produce the final this compound.

This one-pot synthesis is highly atom-economical and efficient. Continuous-flow processes using fixed-bed reactors are often employed in industrial settings to maximize throughput and ensure consistent product quality. google.com For instance, the continuous synthesis of DMAPA from dimethylaminopropionitrile reports conversion and selectivity rates exceeding 99.5%. cetjournal.it

The choice of catalyst is critical for the success of industrial-scale reductive aminations. While precious metals can be used, catalysts based on non-precious metals like cobalt are often preferred due to their cost-effectiveness and high activity. springernature.comnih.gov Heterogeneous cobalt catalysts, such as Raney cobalt and cobalt nanoparticles supported on materials like carbon or silica (B1680970), are particularly favored. researchgate.netrsc.org

Key advantages of heterogeneous cobalt catalysts include:

High Activity and Selectivity: These catalysts demonstrate excellent performance in the hydrogenation of nitriles and imines under industrial conditions (high temperature and pressure). organic-chemistry.org

Durability and Reusability: Supported cobalt nanoparticles are stable, easily separable from the reaction mixture (especially if magnetic), and can be reused multiple times without significant loss of activity, which lowers operational costs. rsc.org

The performance of these catalysts is often enhanced by the presence of an alkaline co-catalyst, such as a sodium or potassium hydroxide solution, which can improve reaction rates and selectivity towards the desired diamine. google.com

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes are paramount in industrial chemical production. The catalytic hydrogenation of suberonitrile stands out as a superior method for manufacturing this compound on a large scale.

The direct reductive amination of suberonitrile offers outstanding performance metrics compared to alternative synthetic pathways. Industrial processes for similar diamines that utilize continuous fixed-bed reactors report yields and purities that are consistently above 98-99%. cetjournal.itgoogle.com

The scalability of this method is a significant advantage. Continuous processing allows for uninterrupted production, making it suitable for manufacturing large quantities of the chemical. This contrasts with batch-processing methods, which are often limited in scale and may result in batch-to-batch variability. researchgate.net

| Parameter | Catalytic Hydrogenation of Suberonitrile | Alternative Lab-Scale Methods (e.g., Alkylation of 1,8-Octanediamine) |

|---|---|---|

| Yield | Typically >98% | Variable, often lower due to side reactions |

| Purity | High (>99%) with minimal byproducts | Often requires extensive purification |

| Scalability | Excellent; suitable for continuous industrial production | Poor; generally limited to batch processes |

| Process Steps | Often a one-pot synthesis | Can be multi-step, generating more waste |

The economic viability of the reductive amination of suberonitrile is strong. It relies on potentially low-cost feedstocks and the use of economical cobalt catalysts instead of expensive precious metals. The high efficiency and continuous nature of the process also contribute to lower energy consumption and operational costs per unit of product. google.com

From an environmental standpoint, this method aligns with the principles of green chemistry:

Atom Economy: The direct amination process has a high atom economy, as most atoms from the reactants are incorporated into the final product.

Catalyst Choice: The use of non-precious, recyclable heterogeneous catalysts reduces waste and environmental burden. rsc.org

Clean Reagents: Hydrogen is a clean reducing agent, with water being its only byproduct.

Sustainable Feedstocks: There is growing potential to source the suberonitrile precursor from renewable bio-based materials, such as lipids and plant oils, which would further reduce the carbon footprint of the manufacturing process.

Iii. Mechanistic Investigations of N,n Dimethyl 1,8 Octanediamine Reactivity

Ligand-Metal Coordination Chemistry

The two nitrogen atoms of N,N'-Dimethyl-1,8-octanediamine can act as donor atoms, allowing the molecule to function as a bidentate ligand in coordination with metal ions. The flexible octamethylene chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. beloit.edu this compound, with its two nitrogen donor atoms separated by an eight-carbon chain, can act as a chelating agent, forming a stable ring structure with a metal ion. The stability of the resulting metal complex is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of competing ligands. nih.govdcu.ie

The formation of chelate complexes can significantly alter the properties of the metal ion, such as its reactivity and solubility. beloit.edu For instance, multidentate amine ligands have been shown to coordinate with alkali metal cations like Li⁺ and Na⁺, exhibiting versatile coordination modes that depend on the metal's ionic radius and the steric profile of the metal center. nih.gov Studies on similar diamine ligands have shown that they can form stable complexes with various transition metal ions, including Ni(II), Co(II), Cu(II), and Fe(III). researchgate.net The formation of these complexes is often characterized by high extraction coefficients in liquid-liquid extraction systems. researchgate.net

Structural Analysis of Coordination Complexes

While specific crystallographic data for coordination complexes of this compound are not extensively documented in publicly available literature, the structural characteristics can be inferred from studies on similar long-chain and N-methylated diamines. The long and flexible C8 alkyl chain allows the ligand to adopt various conformations to accommodate the coordination geometry of different metal ions. It can act as a chelating ligand, forming a large chelate ring, or as a bridging ligand, connecting two metal centers.

Studies on transition metal complexes with analogous ligands, such as N,N,N′,N″,N‴,N‴-hexamethyl-3,6-diazaoctane-1,8-diamine, reveal that the coordination geometry is highly dependent on the metal ion and the counter-anions present. rsc.orgrsc.org For instance, nickel(II) complexes can exhibit both octahedral and square planar geometries depending on the coordinating anions. rsc.org Similarly, copper(II) complexes with such ligands often adopt five-coordinate geometries. rsc.org It is reasonable to expect that this compound would form complexes with varied structural motifs, influenced by the metal's preferred coordination number and the steric bulk of the N-methyl groups. The flexibility of the octamethylene chain would likely lead to the formation of stable monomeric or polymeric coordination compounds.

Impact of Molecular Structure on Coordination Affinity

The molecular structure of this compound, particularly the presence of N-methyl groups and the length of the alkyl chain, significantly influences its coordination affinity.

N-Methylation: The methyl groups on the nitrogen atoms introduce steric hindrance around the donor atoms. This steric bulk can affect the stability of the resulting metal complexes. Research on the N-methylation of macrocyclic amine ligands has shown that it can lead to longer metal-nitrogen bond distances. nih.gov This weakening of the metal-ligand bond is a combination of steric repulsion and electronic effects, where N-methylation can sometimes reduce the sigma-donating ability of the nitrogen atom. nih.gov Consequently, the coordination affinity of this compound for a given metal ion may be lower compared to its non-methylated counterpart, 1,8-octanediamine. However, N-methylation can also enhance the lipophilicity of the ligand, which can be advantageous in certain applications. rsc.org

Alkyl Chain Length: The long octamethylene chain imparts significant flexibility to the ligand. This flexibility allows it to adapt to the geometric requirements of various metal ions. However, the formation of a large 11-membered chelate ring with a single metal center can be entropically disfavored compared to the formation of smaller, more rigid chelate rings from shorter-chain diamines. The length of the chain also plays a role in the potential for the ligand to act in a bridging fashion, leading to the formation of polynuclear complexes. Studies on long-chain n-alkyl diamines have shown that the chain length can influence their interaction with biological targets, suggesting that the spatial separation of the two amine groups is a critical parameter for affinity. nih.gov

Theoretical and Computational Studies of Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a molecular level.

Density Functional Theory (DFT) for Predicting Thermochemical Behavior

For this compound, DFT calculations could be employed to determine key thermochemical data such as:

Heat of formation: The enthalpy change when the compound is formed from its constituent elements in their standard states.

Bond dissociation energies: The energy required to break specific bonds within the molecule, providing insights into its stability and potential reaction pathways.

Proton affinity and basicity: The affinity of the nitrogen lone pairs for a proton, which is crucial for understanding its behavior in acid-base reactions.

These calculated thermochemical parameters are invaluable for predicting the feasibility and energetics of reactions involving this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. While specific models for this compound are not published, studies on the reactivity of other diamines in reactions like the formation of acyclic diamino carbene gold complexes offer a blueprint for how such investigations could be conducted. acs.org These studies use computational methods to map out the potential energy surface of a reaction, identifying the lowest energy pathways. acs.org

For this compound, computational modeling could be used to:

Simulate its coordination to a metal center, predicting the most stable geometry of the resulting complex.

Investigate the mechanism of its reactions, for instance, in the formation of polyamides or in catalytic processes.

Calculate the activation energies for different reaction steps, which helps in understanding the reaction kinetics.

These models provide a dynamic view of the molecule's reactivity that is often difficult to obtain through experimental methods alone.

Analysis of Electronic Density Distributions and Reactivity Descriptors

The analysis of electronic density distributions and the calculation of reactivity descriptors from quantum chemical calculations provide profound insights into a molecule's reactivity. The Fukui function, for instance, is a powerful tool derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com

For this compound, such analyses would likely reveal:

The nitrogen atoms are the primary sites for electrophilic attack due to the high electron density of the lone pairs.

The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to act as an electron donor and acceptor, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. mdpi.com

By calculating reactivity descriptors such as chemical potential, hardness, and softness, a quantitative understanding of the molecule's reactivity can be achieved, allowing for comparisons with other amines and predictions of its behavior in various chemical environments.

Iv. Applications of N,n Dimethyl 1,8 Octanediamine in Advanced Materials Science

Polymer Chemistry and Polycondensation Reactions

The bifunctional nature of N,N'-Dimethyl-1,8-octanediamine, with reactive amine groups at both ends of its aliphatic chain, allows it to act as a building block, or monomer, in polycondensation reactions. This process involves the repeated joining of monomers to form long polymer chains, releasing smaller molecules like water or methanol (B129727) in the process.

Application in Semiaromatic Polyamides and Biobased Polyesters

Semiaromatic polyamides are a class of high-performance polymers that combine aliphatic and aromatic components, offering a balance of flexibility, thermal stability, and mechanical strength. Research into sustainable polymers has explored the use of bio-based monomers, such as 2,5-furandicarboxylic acid (FDCA), as an alternative to petroleum-derived aromatic acids.

In this context, studies have successfully synthesized a range of FDCA-based semiaromatic polyamides through enzymatic polymerization. While these studies did not use this compound specifically, they employed structurally similar heteroatom diamines, such as 4,9-dioxa-1,12-dodecanediamine (DODA). mdpi.comgoogle.comtri-iso.com The resulting furanic-aliphatic polyamides were found to be amorphous materials with notable thermal stability, exhibiting glass-transition temperatures between 41°C and 107°C. mdpi.comgoogle.com This research establishes a strong precedent for the use of diamines like this compound in creating novel, bio-based, high-performance polyamides.

There is no available research indicating the application of this compound in the synthesis of biobased polyesters, which are typically formed from the reaction of diols and dicarboxylic acids.

Enzymatic Polymerization Processes Utilizing Diamines

Enzymatic polymerization is emerging as a more sustainable alternative to traditional chemical synthesis, often proceeding under milder conditions. The enzyme Novozyme 435 (N435), a lipase, has proven effective in catalyzing the polycondensation of bio-based diesters, like dimethyl 2,5-furandicarboxylate (DMFDCA), with various diamines. mdpi.comgoogle.com

Research has demonstrated that N435 exhibits high catalytic activity toward aliphatic diamines, including those with heteroatoms. mdpi.comgoogle.com The polymerization has been successfully performed both in solution (using toluene (B28343) as a solvent) and in bulk (solvent-free), with the bulk method being more sustainable and yielding polymers with higher molecular weights. mdpi.comgoogle.com For instance, the enzymatic polymerization of DMFDCA with the heteroatom diamine DODA yielded polyamides with molecular weights up to 14,900 g/mol . google.com These findings highlight the viability of using enzymes to polymerize aliphatic diamines like this compound for the production of advanced, functional materials. mdpi.com

Table 1: Enzymatic Polymerization of Dimethyl 2,5-furandicarboxylate (DMFDCA) with Heteroatom Diamines

| Diamine Monomer | Polymerization Method | Resulting Polymer | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (Td 5%) |

| 4,9-Dioxa-1,12-dodecanediamine (DODA) | Bulk (Solvent-Free) | PA DODAF | 41°C | 362°C |

| Diethylenetriamine (DETA) | Bulk (Solvent-Free) | PA DETAF | 107°C | 321°C |

| 3,3-Ethylenediiminopropylamine (EDDA) | Bulk (Solvent-Free) | PA EDDAF | 93°C | 291°C |

This table is based on data from studies on analogous heteroatom diamines, as direct data for this compound is not available. Source: mdpi.comgoogle.com

Cross-linking Agent in Polymer Systems

Cross-linking is a process that forms chemical bonds between polymer chains, transforming a thermoplastic material into a more durable, heat-resistant thermoset. Aliphatic amines are known to be effective cross-linking, or curing, agents for various polymer systems. nih.gov

Utilization as an Aliphatic Amine-Based Crosslinker in Polyethylene (B3416737)

Traditional cross-linked polyethylene (XLPE) is a widely used thermoset material, but its permanent cross-links prevent recycling. Recent innovations have focused on creating recyclable XLPE mimics through dynamic, reversible cross-linking chemistry.

One such advanced approach involves the use of keto-functionalized polyethylene, which can be efficiently cross-linked in the melt via imine formation with an appropriate diamine. A study demonstrated that using 1,12-diaminododecane, an aliphatic diamine, with keto-low-density PE (keto-LDPE) and keto-high-density PE (keto-HDPE) resulted in materials with high gel fractions (up to 85%) and improved tensile properties. Crucially, these imine-based cross-links can be hydrolyzed, allowing for the recovery of the initial thermoplastic keto-polyethylene. While this specific study used a different diamine, it showcases a cutting-edge application for aliphatic diamines in creating advanced, recyclable cross-linked polyethylene systems, a role for which this compound could potentially be suited.

Curing Mechanisms in Thermosetting Resins, including Epoxy Systems

In the realm of thermosetting resins, particularly epoxy systems, this compound functions as a curing agent or hardener. The curing of an epoxy resin is a chemical process that converts the low-molecular-weight liquid resin into a rigid, three-dimensional cross-linked network with high mechanical strength and thermal stability. researchgate.net The choice of curing agent is paramount as it dictates the final properties of the cured material. researchgate.net

The curing mechanism involving this compound is centered on the reactivity of its secondary amine groups with the epoxide rings of the epoxy resin. The process is a nucleophilic addition reaction.

Key Steps in the Curing Mechanism:

Ring-Opening Reaction: The nitrogen atom of the secondary amine group in this compound acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxy ring. This results in the opening of the strained three-membered ring.

Formation of a Hydroxyl Group: The ring-opening reaction creates a covalent bond between the nitrogen atom and the carbon atom of the former epoxy ring, and a negatively charged oxygen atom (alkoxide). This alkoxide then abstracts a proton from another amine group, generating a hydroxyl (-OH) group and regenerating a reactive amine.

Chain Extension: Since this compound has two secondary amine groups, each can react with one epoxy group. This leads to the linear extension of the polymer chains, linking two epoxy resin molecules together. Unlike primary amines, which can react twice to form cross-links, a secondary amine can only react once, primarily acting as a chain extender.

Compositions incorporating N,N'-dimethyl secondary diamine polymers have been shown to offer improved cure rates, even at ambient or sub-ambient temperatures (e.g., ≤ 23°C or ≤ 5°C). google.com This is a significant advantage over many conventional amine-epoxy systems that require elevated temperatures to achieve a full cure. google.com

Table 1: Curing Mechanism of Epoxy Resin with this compound

| Step | Reaction Type | Reactants | Key Intermediate/Product | Significance |

| 1 | Nucleophilic Attack & Ring-Opening | Secondary Amine (-NH-), Epoxide Ring | Alkoxide Intermediate | Initiates the polymerization process. |

| 2 | Proton Transfer | Alkoxide, Amine | Hydroxyl Group (-OH) | Forms a stable hydroxy-amine adduct. |

| 3 | Chain Extension | This compound, Epoxy Resin | Linear Polymer Chain | Builds molecular weight and viscosity. |

| 4 | Catalysis | Hydroxyl Group, Epoxide, Amine | Accelerated Reaction | Increases the speed of the overall curing process. |

Precursor in Specialty Chemical Synthesis

The defined structure of this compound makes it a valuable starting material for the synthesis of more complex and specialized molecules.

Macrocyclic compounds, which contain large rings of atoms, are of significant interest in chemistry for their unique ability to bind ions and small molecules. This compound is an ideal precursor for synthesizing certain nitrogen-containing macrocycles, known as diazamacrocycles.

A notable example is the synthesis of 1,10-Diazacyclooctadecane , an 18-membered macrocycle containing two nitrogen atoms. The synthesis involves a high-dilution cyclization reaction between this compound and a suitable diacyl chloride, such as suberyl dichloride. orgsyn.org This reaction forms a macrocyclic dilactam (a cyclic amide with two amide groups). The resulting dilactam, 1,10-Diazacyclooctadecane-2,9-dione , can then be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to convert the amide groups into amines, yielding the final macrocycle. orgsyn.org This synthetic strategy can be extended to create macrobicyclic diamines, which have even more complex, three-dimensional structures. orgsyn.org

Table 2: Synthesis of 1,10-Diazacyclooctadecane

| Step | Reaction Name | Starting Material | Reagent(s) | Product |

| 1 | Acylation / Cyclization | This compound | Suberyl dichloride, Triethylamine (B128534) | 1,10-Diazacyclooctadecane-2,9-dione |

| 2 | Reduction | 1,10-Diazacyclooctadecane-2,9-dione | Lithium aluminum hydride (LiAlH₄) | 1,10-Diazacyclooctadecane |

The reactivity of the secondary amine groups in this compound allows for the attachment of various functional groups, leading to the creation of derivatives with tailored properties.

One documented application is its use in the preparation of N,N′-dimethyl-N,N′-octamethylenedi(3-hydroxyiminomehyl-2-hydroxy-5-tert-butylbenzylamine) . sigmaaldrich.cn This demonstrates how the basic diamine scaffold can be elaborated with complex side groups, in this case, substituted benzylamine (B48309) moieties containing oxime and hydroxyl functionalities. Such complex molecules can be investigated for applications in coordination chemistry or as specialized ligands.

Furthermore, synthetic methods applied to the parent compound, 1,8-diaminooctane, suggest pathways for functionalizing its N,N'-dimethylated counterpart. For instance, the Kabachnik-Fields reaction is used to prepare 1,8-diaminooctanes functionalized with phosphonate (B1237965) esters. researchgate.net This three-component reaction involves an amine, an aldehyde, and a phosphite. A similar strategy could foreseeably be employed with this compound to synthesize bis(α-aminophosphonate) derivatives, which could have applications in materials science, for example as fire retardants or metal chelating agents. researchgate.net

Table 3: Examples of Functionalized Diamine Derivatives

| Precursor | Functional Group Added | Example Derivative Name | Potential Synthetic Method |

| This compound | Substituted Benzylamine | N,N′-dimethyl-N,N′-octamethylenedi(3-hydroxyiminomehyl-2-hydroxy-5-tert-butylbenzylamine) sigmaaldrich.cn | Multi-step synthesis involving alkylation |

| This compound | α-Aminophosphonate | Bis(α-aminophosphonate) derivative of this compound | Kabachnik-Fields Reaction researchgate.net |

V. Catalytic Applications of N,n Dimethyl 1,8 Octanediamine and Its Complexes

Homogeneous Catalysis Utilizing Diamine Ligands

In homogeneous catalysis, the ligand bound to a metal center is paramount in dictating the catalyst's activity, selectivity, and stability. Diamine ligands, in particular, are celebrated for their strong chelation effects and the stereochemical control they can impart.

The synthesis of chiral ligands is a critical step in the development of catalysts for asymmetric synthesis. rsc.org While specific examples of chiral ligands derived directly from N,N'-Dimethyl-1,8-octanediamine are not extensively documented in publicly available literature, the principles for their design and synthesis can be inferred from established methodologies for similar long-chain diamines.

The general approach involves introducing chirality at or near the nitrogen atoms or within the carbon backbone. A common strategy is the use of chiral pool starting materials or the application of asymmetric synthesis methodologies. For a long-chain diamine like this compound, synthetic routes could involve:

Modification of a Chiral Precursor: Starting with a chiral C8 diol or a related chiral building block, followed by amination and N-methylation.

Asymmetric Transformation: Employing a catalytic asymmetric reaction to introduce stereocenters into an achiral precursor of the diamine. For instance, asymmetric hydrogenation or amination of a diketone or a related unsaturated substrate could be envisioned.

Derivatization with Chiral Auxiliaries: Reacting this compound with a chiral auxiliary to form a diastereomeric mixture, which can then be separated and the auxiliary removed to yield the enantiomerically pure diamine ligand.

The flexibility of the octyl chain in this compound allows for the creation of a large chelate ring upon coordination to a metal center. This can influence the geometry and electronic properties of the resulting metal complex, which in turn affects its catalytic performance. The design of such ligands often involves computational modeling to predict the most stable and stereochemically effective conformations.

A variety of chiral diamine ligands have been synthesized and found to be effective in a range of metal-catalyzed asymmetric reactions. These ligands often feature rigid backbones to create a well-defined chiral pocket around the metal center. While this compound itself is flexible, it can be incorporated into more rigid structures to achieve this effect.

Chiral diamine ligands are instrumental in a multitude of enantioselective transformations, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.org Metal complexes of chiral diamines are particularly effective in reactions such as asymmetric hydrogenation, C-C bond-forming reactions, and various cycloadditions.

The role of the chiral diamine ligand is to create a chiral environment around the metal's active site, which forces the substrate to approach in a specific orientation. This stereochemical bias leads to the preferential formation of one enantiomer of the product over the other.

The following table summarizes representative enantioselective transformations where chiral diamine ligands, in general, have demonstrated significant success.

| Reaction Type | Metal | General Substrate | General Product | Achieved Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Rh, Ru, Ir | Prochiral olefins, ketones | Chiral alkanes, alcohols | Often >95% |

| Asymmetric Transfer Hydrogenation | Ru, Ir | Ketones, imines | Chiral alcohols, amines | Up to 99% nih.gov |

| Asymmetric Michael Addition | Cu, Sc | α,β-Unsaturated compounds | Chiral adducts | Good to excellent |

| Asymmetric Diels-Alder | Cu, Zn | Dienes, dienophiles | Chiral cyclohexenes | Often >90% |

| Asymmetric Aldol Reaction | Au | Aldehydes, isocyanoacetates | Chiral oxazolines | High diastereo- and enantioselectivities nih.gov |

It is plausible that chiral ligands derived from this compound, when successfully synthesized, could find applications in similar transformations. The flexibility of the eight-carbon tether might offer unique selectivity profiles compared to more rigid diamine ligands.

Heterogeneous Catalysis Incorporating Diamine Functionality

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. The functionalization of solid supports with organic moieties, such as diamines, is a powerful strategy to combine the advantages of homogeneous and heterogeneous catalysis.

The immobilization of diamines onto the surface of a solid support, such as silica (B1680970), alumina, or polymers, can be achieved through several methods. These strategies aim to create a stable linkage between the organic molecule and the inorganic support, preventing leaching of the active species.

For a diamine like this compound, common immobilization techniques include:

Covalent Bonding: This is the most robust method and involves forming a chemical bond between the diamine and the support. A common approach for silica supports is the use of silane (B1218182) coupling agents. The silica surface is first treated with an organosilane, such as (3-chloropropyl)trimethoxysilane, to introduce a reactive handle. Subsequently, this compound can be attached via nucleophilic substitution of the chloro group.

Adsorption: The diamine can be physically adsorbed onto the surface of the support through van der Waals forces, hydrogen bonding, or electrostatic interactions. While simpler, this method is less stable, and the diamine may leach from the support under reaction conditions.

Encapsulation: The diamine can be entrapped within the pores of a porous material, such as a zeolite or a metal-organic framework (MOF). This "ship-in-a-bottle" approach can effectively prevent leaching while allowing reactants and products to diffuse to and from the active sites.

The choice of immobilization strategy depends on the specific application, the nature of the support, and the desired stability of the catalyst. The surface coverage and distribution of the immobilized diamine can be controlled by varying the reaction conditions during the functionalization process.

Heterogeneous catalysts functionalized with diamines have shown promise in a variety of industrial catalytic processes. The immobilized diamine can act as a basic catalyst itself, or it can serve as a ligand to anchor a catalytically active metal complex.

While specific industrial performance data for catalysts based on immobilized this compound is not available in the reviewed scientific literature, the performance of similar systems can provide insights into their potential applications. For example, silica-supported amines have been used as catalysts for Knoevenagel condensations, Michael additions, and esterifications.

The performance of such a catalyst is typically evaluated based on several key parameters:

Activity: The rate at which the catalyst converts reactants into products.

Selectivity: The ability of the catalyst to produce the desired product over side products.

Stability and Reusability: The capacity of the catalyst to maintain its activity and selectivity over multiple reaction cycles.

Leaching: The extent to which the active species detaches from the support during the reaction.

The following table outlines potential industrial processes where diamine-functionalized heterogeneous catalysts could be employed, along with the typical catalysts and reaction conditions.

| Industrial Process | Catalyst Type | Typical Support | Reaction Conditions | Potential Role of Diamine |

| Fine Chemical Synthesis | Metal-Diamine Complex | Silica, Alumina | Mild temperature and pressure | Ligand for metal, basic site |

| Base-Catalyzed Reactions | Immobilized Amine | Polymer, Silica | Varies with reaction | Active basic catalyst |

| Carbon-Carbon Coupling Reactions | Supported Palladium-Diamine | Carbon, Silica | Often elevated temperatures | Ligand to stabilize Pd nanoparticles |

| Epoxidation of Alkenes | Metal-Diamine Complex | Zeolite, MOF | With an oxidant | Chiral induction, metal stabilization |

The long alkyl chain of this compound could act as a flexible spacer, positioning the active catalytic sites away from the support surface and potentially enhancing their accessibility to substrates. Further research is needed to synthesize and evaluate the performance of heterogeneous catalysts specifically derived from this compound to fully understand their potential in industrial applications.

Vi. Advanced Analytical Methodologies for the Study of N,n Dimethyl 1,8 Octanediamine

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are central to the analysis of N,N'-Dimethyl-1,8-octanediamine, offering non-destructive ways to probe its chemical structure and observe its behavior in real-time during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The symmetry of the molecule influences the number and multiplicity of signals observed in the spectra.

While specific kinetic and mechanistic studies on this compound are not widely published, the principles of using NMR for such studies are well-established. By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction rates and the identification of any transient intermediate species, providing insight into the reaction mechanism. For instance, in reactions involving the amine groups, changes in the chemical shifts of the adjacent methylene (B1212753) and methyl protons would be indicative of a chemical transformation.

To illustrate the expected NMR data for this compound, a comparison can be made with the known ¹H NMR data for its parent compound, 1,8-octanediamine. chemicalbook.com The addition of the methyl groups is expected to introduce a new signal and influence the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.2-2.4 | Singlet |

| -NH-CH ₂- | ~2.4-2.6 | Triplet |

| -CH₂-CH ₂-CH₂- | ~1.4-1.6 | Multiplet |

| -(CH₂)₄- | ~1.2-1.4 | Multiplet |

| Note: These are estimated values. Actual experimental values may vary. |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes would include N-H stretching (if any secondary amine character is present or as an overtone), C-H stretching of the alkyl chains and methyl groups, and C-N stretching.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Weak to Medium |

| C-H Stretch (alkane) | 2850-3000 | Strong |

| C-N Stretch | 1000-1250 | Medium |

| Note: These are general ranges and the exact positions can vary. |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, by-products, or starting materials, as well as for assessing its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The choice of the stationary phase in the GC column is critical for achieving good separation. A non-polar or mid-polar column would likely be effective. The retention time of the compound would be a key identifier under specific GC conditions (e.g., temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. Given the basic nature of the amine groups, reverse-phase HPLC with an acidic mobile phase modifier (like formic acid or trifluoroacetic acid) would likely provide good peak shape and retention. The use of a C18 or similar hydrophobic stationary phase would be appropriate. While specific application notes for this compound are not prevalent, methods for similar compounds like N,N-dimethylaniline demonstrate the utility of HPLC for their separation and analysis. nih.gov

Table 3: General Chromatographic Conditions for the Analysis of Alkylamines

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |

| GC | Non-polar (e.g., DB-1) or Mid-polar (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| HPLC | Reverse-phase (e.g., C18) | Acetonitrile/Water with acidic modifier | UV (with derivatization) or Mass Spectrometry (MS) |

Mass Spectrometry for Molecular Characterization and By-product Identification

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum would confirm the compound's identity. For this compound, the expected monoisotopic mass is approximately 172.19 g/mol . epa.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the carbon-carbon bonds in the octyl chain and the carbon-nitrogen bonds would lead to characteristic fragment ions. This fragmentation is instrumental in distinguishing isomers and identifying by-products in a reaction mixture. When coupled with a chromatographic technique like GC-MS or LC-MS, it allows for the separation and identification of individual components in a complex sample. While a specific mass spectrum for this compound was not found, data for the related 1,8-octanediamine shows characteristic peaks that can be used for comparison. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Information Provided |

| [M+H]⁺ | ~173.20 | Molecular Weight Confirmation |

| Fragment Ions | Various | Structural Elucidation (e.g., loss of methyl groups, chain cleavage) |

| Note: The m/z values are approximate and depend on the ionization technique used. |

Vii. Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic processes. For N,N'-Dimethyl-1,8-octanediamine, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Future synthetic strategies are likely to focus on:

Biocatalysis and Metabolic Engineering: Leveraging the power of microbial factories, such as Escherichia coli and Corynebacterium glutamicum, for the biosynthesis of diamines from renewable feedstocks is a rapidly growing field. nih.govnih.gov While current research primarily targets shorter-chain diamines like putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane) for bio-based polyamides, the extension of these metabolic engineering approaches to produce longer-chain diamines like 1,8-octanediamine is a logical next step. nih.gov Subsequent enzymatic or chemo-catalytic N-methylation would complete the synthesis of the target molecule.

Green Chemistry Routes: The development of one-pot reductive amination of dicarboxylic acids, using green solvents and catalysts, presents a promising avenue for the sustainable production of α,ω-diamines. researchgate.net Adapting such methods for the synthesis of N,N'-dimethylated diamines by using methylamine (B109427) in the reductive amination process could offer a more atom-economical and energy-efficient alternative to current methods.

CO2 as a C1 Source: Investigating the use of carbon dioxide as a building block for producing isocyanate precursors could lead to greener routes for polyurethane synthesis, a potential application area for this compound. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Metabolic Engineering | Use of renewable feedstocks, milder reaction conditions. nih.govnih.gov | Pathway optimization for long-chain diamines, efficient N-methylation strategies. nih.gov |

| Green Catalytic Routes | Atom economy, reduced waste, use of greener solvents. researchgate.net | Catalyst design and selectivity for N,N'-dimethylation. |

| CO2-based Synthesis | Utilization of a greenhouse gas as a C1 source. rsc.org | Development of efficient catalysts for CO2 activation and incorporation. |

Exploration of New Catalytic Transformations and Process Intensification

The nucleophilic nature of the secondary amine groups in this compound makes it a candidate for use as a ligand in catalysis. The flexible eight-carbon chain allows it to act as a bidentate ligand, forming stable chelate complexes with various metal centers.

Future research in this area could explore:

Diamine Ligands in Copper-Catalyzed Reactions: Bidentate diamine ligands have been shown to enhance the efficiency and substrate scope of copper-catalyzed reactions, such as Ullmann couplings. researchgate.net The long, flexible backbone of this compound could offer unique steric and electronic properties to the catalytic center, potentially leading to novel reactivity or selectivity.

Phase-Transfer Catalysis: The amphiphilic nature of this compound, with its polar amine groups and nonpolar hydrocarbon chain, could be exploited in phase-transfer catalysis, facilitating reactions between reactants in immiscible phases.

Organocatalysis: The basicity of the amine groups suggests potential applications as an organocatalyst, for instance, in promoting condensation reactions or as a co-catalyst in various organic transformations.

| Catalytic Application | Potential Role of this compound | Relevant Research Areas |

| Metal-Ligand Catalysis | As a bidentate ligand for transition metals (e.g., Cu, Pd, Rh). researchgate.net | Cross-coupling reactions, hydrogenation, hydroamination. organic-chemistry.org |

| Phase-Transfer Catalysis | Facilitating reactions between immiscible phases. | Synthesis of fine chemicals and pharmaceuticals. |

| Organocatalysis | As a basic catalyst or co-catalyst. | Condensation reactions, Michael additions. |

Advancements in Materials Science: Tailored Polymer and Composite Design

The difunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers and composites with tailored properties.

Polyamides and Polyurethanes: As a diamine, it can be reacted with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyurethanes. The long, flexible octamethylene chain can impart flexibility and a lower glass transition temperature to the resulting polymers, while the N-methyl groups can influence properties such as solubility, moisture absorption, and thermal stability. Research into bio-based polyamides is a growing field with significant market potential. nih.govnih.gov

Crosslinking Agents: The two amine groups can react with suitable functional groups in polymer chains (e.g., epoxides, isocyanates) to form cross-linked networks. specialchem.comgoogle.com This can enhance the mechanical strength, thermal stability, and chemical resistance of materials. specialchem.com The length and flexibility of the diamine linker would play a crucial role in determining the properties of the cross-linked material. nih.gov

Epoxy Resins: this compound can serve as a curing agent (hardener) for epoxy resins. The reaction of the amine groups with the epoxy rings leads to the formation of a rigid, three-dimensional network. The structure of the diamine will influence the curing kinetics and the final properties of the cured resin.

| Material Application | Function of this compound | Potential Properties and Advantages |

| Polyamides/Polyurethanes | Monomer (diamine). nih.govscirp.org | Increased flexibility, lower melting point, tailored solubility. diva-portal.org |

| Crosslinking Agent | Forms covalent bonds between polymer chains. specialchem.comgoogle.com | Enhanced mechanical strength, thermal stability, and chemical resistance. specialchem.comnih.gov |

| Epoxy Resin Curing | Hardener, initiates polymerization. | Control over curing time and final thermoset properties. |

Interdisciplinary Research Leveraging Diamine Reactivity and Structure

The unique combination of a long hydrocarbon chain and two secondary amine groups opens up possibilities for this compound in various interdisciplinary research areas.

Supramolecular Chemistry: The ability of the diamine to participate in hydrogen bonding and to be protonated to form a dication makes it a potential building block for constructing complex supramolecular architectures, such as rotaxanes and catenanes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a flexible linker, it could be used to synthesize coordination polymers and MOFs with interesting structural and functional properties, such as porosity for gas storage or separation. researchgate.net

Drug Delivery and Gene Therapy: Long-chain diamines can interact with DNA and other biological macromolecules. nih.gov While significant research would be needed, the potential for this compound or its derivatives to act as vectors for drug or gene delivery could be an area of future investigation.

Surfactants and Emulsifiers: The amphiphilic nature of the molecule suggests potential applications as a surfactant or emulsifying agent in various formulations. google.com

Theoretical Advancements in Predicting Reactivity, Mechanism, and Materials Performance

Computational chemistry and molecular modeling are powerful tools for accelerating research and development. For this compound, theoretical studies can provide valuable insights that guide experimental work.

Conformational Analysis: Understanding the conformational preferences of the flexible octamethylene chain is crucial for predicting its behavior as a ligand or monomer. mdpi.comsciforum.netacs.org Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformers and the barriers to their interconversion. mdpi.com

Reactivity and Mechanistic Studies: Computational methods can be employed to model the reactivity of the amine groups in various chemical transformations, elucidating reaction mechanisms and predicting the feasibility of new synthetic routes.

Materials Simulation: Molecular dynamics simulations can be used to predict the bulk properties of polymers and composites derived from this compound, such as their mechanical properties, thermal behavior, and transport properties. This can aid in the rational design of new materials with desired performance characteristics.

| Theoretical Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms. mdpi.com | Stable conformers, transition state energies, reaction pathways. |

| Molecular Dynamics (MD) | Polymer and composite properties. | Mechanical moduli, glass transition temperature, diffusion coefficients. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. mdpi.com | Strength and nature of hydrogen bonding and other interactions. |

常见问题

Q. What are the key physical properties of MDAO critical for experimental design?

MDAO has a density of 0.769 g/mL at 25°C , a boiling point of 249°C , and a melting range of 31–36°C . These properties are essential for determining solvent compatibility, reaction temperatures, and purification methods (e.g., distillation). The refractive index (1.439 ) aids in spectroscopic characterization .

Q. How can researchers verify the purity of synthesized MDAO?

Q. What are the primary applications of MDAO in polymer chemistry?

MDAO serves as an aliphatic amine-based crosslinker in polyethylene insulation for power cables. Its linear structure enhances polymer network formation compared to branched amines, improving thermal stability and mechanical properties .

Advanced Research Questions

Q. How can computational methods predict MDAO’s thermochemical behavior?

- Density Functional Theory (DFT): Apply hybrid functionals like B3LYP (incorporating exact exchange terms) to model enthalpy of formation (ΔfH°) and reaction thermodynamics .

- Correlation-energy functionals: Use the Lee-Yang-Parr (LYP) method to refine electron density distributions and reaction pathways, achieving <3% deviation from experimental data .

Q. What experimental techniques quantify MDAO’s crosslinking efficiency in polymers?

- Differential Scanning Calorimetry (DSC): Measure exothermic peaks during curing (optimal range: 160–180°C) to assess reaction kinetics .

- Rheometry: Track viscosity changes during crosslinking to determine gelation time and network density .

Q. How does MDAO’s reactivity compare to other aliphatic diamines in nucleophilic reactions?

MDAO’s N,N'-dimethyl groups reduce steric hindrance compared to bulkier amines (e.g., N,N,N',N'-tetramethylhexanediamine), enhancing its nucleophilicity in SN2 reactions. Kinetic studies via NMR or IR spectroscopy can validate this .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies in MDAO’s reported melting point?

Variations (e.g., 31–36°C vs. literature values) may arise from impurities or polymorphic forms. Recrystallize MDAO in anhydrous hexane and characterize via X-ray diffraction (XRD) to confirm crystallinity .

Q. What safety protocols are critical for handling MDAO?

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Storage: Keep in airtight containers at 2–8°C to avoid moisture absorption and degradation .

- Disposal: Neutralize waste with dilute HCl and dispose via certified hazardous waste facilities .

Data Reproducibility & Validation

Q. How can researchers ensure reproducibility in MDAO-based polymer studies?

- Standardize curing conditions: Control temperature (±1°C) and humidity (<10% RH) during crosslinking .

- Reference datasets: Cross-validate results with public repositories (e.g., NFDI4Chem ) for thermochemical and spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。